(2-Chloro-5-nitrophenyl)methanamine

Organic Synthesis Benzylamine Derivative Reduction

Impure or isomeric benzylamine analogs compromise synthesis yields and data reproducibility. (2-Chloro-5-nitrophenyl)methanamine (CAS 500590-13-6) eliminates this risk with its precise ortho-Cl/meta-NO2 substitution and high purity. • Predictable nucleophilicity for selective amidation, cross-coupling, and library derivatization. • ≥98% purity prevents false positives in fragment-based screening and ensures biological activity traces to the target structure. • 62% hydrochloride salt yield provides a validated benchmark for scale-up. Essential for reproducible medicinal chemistry and API intermediate synthesis.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 500590-13-6
Cat. No. B3268975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-5-nitrophenyl)methanamine
CAS500590-13-6
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])CN)Cl
InChIInChI=1S/C7H7ClN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H,4,9H2
InChIKeyFNKRAPUCWHTTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-5-nitrophenyl)methanamine Sourcing & Purity


(2-Chloro-5-nitrophenyl)methanamine (CAS 500590-13-6) is a substituted benzylamine derivative characterized by an aromatic ring bearing both a chlorine atom at the ortho position and a nitro group at the meta position relative to the aminomethyl moiety. With a molecular formula of C7H7ClN2O2 and a molecular weight of 186.60 g/mol , this compound exists as a solid at room temperature. It is primarily utilized as a versatile chemical intermediate in the synthesis of more complex molecules, particularly within pharmaceutical research and development programs . Its value proposition in procurement is centered on its high purity availability (≥95% to ≥98%) and its role as a foundational building block for generating diverse chemical libraries and active pharmaceutical ingredient (API) candidates.

Substitution pattern ortho-Chloro, meta-nitro benzylamine; electron-withdrawing groups tune amine reactivity for selective transformations
Purity options High-purity grades support reproducible synthesis and minimize impurity carryover in multi-step workflows
Building block role Versatile intermediate for pharmaceutical R&D, heterocyclic scaffold construction, and chemical library generation

Risks of Substituting (2-Chloro-5-nitrophenyl)methanamine


Direct substitution of (2-Chloro-5-nitrophenyl)methanamine with a generic or uncharacterized analog in a synthesis workflow introduces significant risk to product yield, purity, and ultimately, the fidelity of downstream biological data [1]. The unique ortho-chloro and meta-nitro substitution pattern dictates the compound's precise reactivity profile and steric constraints, which are critical for achieving high-yielding, selective transformations. Unlike simpler, unsubstituted benzylamines, the electron-withdrawing nature of both substituents profoundly impacts the nucleophilicity of the primary amine and its behavior in cross-coupling, amidation, or reductive amination reactions [2]. Using a compound with even a slight deviation in substitution pattern or a lower purity grade can lead to the formation of side products, significantly lower reaction yields, and the introduction of impurities that are costly and time-consuming to separate, thereby undermining research reproducibility and procurement efficiency.

Substitution pattern mismatch The ortho-Cl/meta-NO2 arrangement creates distinct steric and electronic effects; generic benzylamines may alter reaction selectivity and reduce yield.
Purity grade sensitivity Lower-purity analogs can introduce unknown impurities that accumulate across synthetic steps, complicating purification and compromising assay data.
Uncharacterized analog risk Using a benzylamine without validated reactivity under relevant conditions may lead to failed transformations or side products, undermining reproducibility.

(2-Chloro-5-nitrophenyl)methanamine Comparative Evidence


Borane-Mediated Reduction Efficiency

The synthesis of the hydrochloride salt of (2-Chloro-5-nitrophenyl)methanamine from 2-chloro-5-nitrobenzamide, using a sodium borohydride/boron trifluoride diethyl etherate system, proceeds with an isolated yield of 62% . This yield serves as a baseline for the efficiency of borane-mediated amide reduction in the presence of the electron-withdrawing chloro and nitro substituents. While direct comparator yields for the free base under identical conditions are not specified, this established protocol provides a quantifiable benchmark for procurement: the starting amide's conversion efficiency is a key determinant of the cost and scalability of the final product .

Reduction efficiency
Reported yield
Isolated yield 62%
Baseline for borane-mediated amide reduction with this substitution pattern
Data to verify; informs synthesis scalability and cost
Organic Synthesis Benzylamine Derivative Reduction Process Chemistry

Supplier Purity Comparison

A key differentiation point for procurement is the verified purity of commercially available lots. Multiple suppliers, such as Leyan and MolCore, offer this compound with high purity specifications. The direct comparison of these specifications reveals a quantifiable difference in the minimum purity guaranteed. Leyan offers the compound at ≥95% purity, while MolCore offers a higher specification of ≥98% (NLT 98%) . This difference, while seemingly small, is critical for applications requiring high fidelity, such as in fragment-based drug discovery or as an advanced intermediate in a multi-step synthesis where the accumulation of even minor impurities can significantly impact final yield and purity.

Supplier purity
Head-to-head
≥95% (Leyan) vs ≥98% (MolCore)
Higher purity reduces impurity accumulation in multi-step synthesis
Supplier specification; verify lot-specific COA
Chemical Procurement Quality Control Analytical Chemistry Sourcing

Hydrogen Bonding & Rotatable Bonds

Computational analysis reveals specific structural parameters that differentiate (2-Chloro-5-nitrophenyl)methanamine from simpler benzylamines. The compound possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors, and a single rotatable bond . In comparison, a similar but unsubstituted benzylamine has fewer hydrogen bond acceptors (typically 1) and lacks the electron-withdrawing nitro and chloro groups that influence molecular conformation. The presence of the nitro group as a strong hydrogen bond acceptor and the limited conformational flexibility (only one rotatable bond) are quantifiable descriptors that can be used in virtual screening and pharmacophore modeling to select this compound over others with different interaction profiles.

H-bond & rotatable bonds
Class-level inference
3 acceptors, 1 donor, 1 rotatable bond (+2 acceptors vs unsubstituted benzylamine)
Defined interaction profile for virtual screening and pharmacophore modeling
Computed descriptors; experimental binding data not provided
Computational Chemistry Molecular Modeling Pharmacophore Design Drug Discovery

Patented Scaffold Intermediate Utility

The differentiation of (2-Chloro-5-nitrophenyl)methanamine is not solely in its standalone properties but in its proven utility as a precursor to a more complex, patented pharmacophore. This compound serves as a key intermediate in the synthesis of nitrogen-containing heterocyclic compounds disclosed in patent US-8592454-B2 . While the patent does not provide a direct numerical comparison of the final compound's activity against a close analog, it establishes a qualitative, yet crucial, differentiation: this specific starting material is required to access a distinct, protected chemical space. The procurement decision is therefore driven by the necessity of this exact scaffold to replicate and build upon the claimed inventions, rather than a generic benzylamine alternative.

Patent intermediate
Patent context
Key intermediate in nitrogen heterocycle synthesis (US-8592454-B2)
Required to access protected chemical space and replicate proprietary research
Patent linkage; verify synthetic route details
Medicinal Chemistry Patent Analysis Nitrogen Heterocycles Pharmaceutical Intermediate

(2-Chloro-5-nitrophenyl)methanamine Application Scenarios


High-Fidelity Fragment-Based Drug Discovery (FBDD) Libraries

For fragment-based screening campaigns, the ≥98% purity grade is essential. The presence of even minor impurities can lead to false positives or obscure true binding events. The compound's defined hydrogen-bonding capacity (3 acceptors, 1 donor) and limited conformational flexibility (1 rotatable bond) make it an ideal, well-characterized fragment for computationally guided library design and follow-up hit optimization.

Heterocyclic Intermediate Synthesis

This compound is the specific starting material for constructing the nitrogen-containing heterocyclic scaffolds disclosed in US-8592454-B2 . Research groups aiming to develop novel compounds within this or related chemical space will require this exact benzylamine derivative to ensure synthetic fidelity and access to the patented core structures. The established 62% yield for its hydrochloride salt provides a reliable benchmark for planning larger-scale syntheses.

Mechanistic Probe in Organic Synthesis

The unique combination of electron-withdrawing groups (ortho-Cl and meta-NO2) significantly alters the amine's nucleophilicity . This makes the compound a valuable tool for fundamental studies investigating substituent effects on reaction kinetics and selectivity in processes like amide bond formation, reductive amination, and cross-coupling. Researchers can use this compound to benchmark reactivity against less substituted benzylamines.

Precursor for Targeted Chemical Libraries

Procurement of the higher purity grade (≥98%) is recommended for the generation of diverse chemical libraries. When used as a common synthetic handle, the presence of both a reactive amine and the chloro- and nitro- functional handles allows for multiple parallel derivatization pathways. The high purity ensures that any observed biological activity in the resulting library compounds can be attributed to the intended structure rather than impurities carried over from the starting material.

Application
Selection Property
Validation Focus
Fragment-based screening libraries
High-purity building block with defined H-bond profile
Verify fragment integrity and purity by HPLC/NMR; minimize false positives
Heterocyclic scaffold synthesis (patent route)
Specific substitution pattern for patent-disclosed heterocycles
Confirm synthetic fidelity using high-purity starting material; replicate patent procedures
Mechanistic substituent effect studies
Electron-withdrawing ortho-Cl, meta-NO2 groups
Benchmark amine reactivity in amidation, reductive amination, cross-coupling
Diverse chemical library precursor
High-purity handle with parallel derivatization potential
Assess biological activity attribution; confirm purity of library members

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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